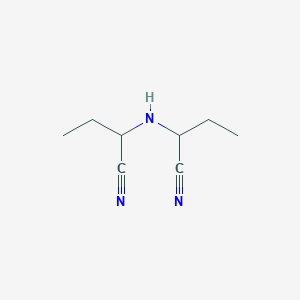

2,2'-Azanediyldibutanenitrile

Description

2,2'-Azanediyldibutanenitrile (hypothetical structure: NC-(CH₂)₄-NH-(CH₂)₄-CN) is a secondary amine-linked dimer of butanenitrile. Its structure comprises two butanenitrile moieties connected by a central amine group. This compound may exhibit reactivity typical of nitriles (e.g., hydrolysis to carboxylic acids) and amines (e.g., protonation or alkylation). Potential applications could include use as a ligand, crosslinker, or precursor in organic synthesis.

Properties

CAS No. |

93034-81-2 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(1-cyanopropylamino)butanenitrile |

InChI |

InChI=1S/C8H13N3/c1-3-7(5-9)11-8(4-2)6-10/h7-8,11H,3-4H2,1-2H3 |

InChI Key |

YNWQYZPYMWJGON-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)NC(CC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azanediyldibutanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with an azanediyl-containing compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azanediyldibutanenitrile often involves large-scale chemical reactors where the reactants are combined and subjected to rigorous conditions to maximize yield and purity. The process may include steps such as distillation, purification, and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azanediyldibutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

Substitution: The nitrile groups can participate in substitution reactions, where other chemical groups replace the nitrile moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2,2’-Azanediyldibutanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-Azanediyldibutanenitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The azanediyl linkage provides additional sites for chemical interactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrile-Containing Compounds

- Butanenitrile (CH₂CH₂CH₂CN): A simple nitrile with a linear chain.

- Its carcinogenic properties highlight the importance of structural differences; the nitrile groups in 2,2'-Azanediyldibutanenitrile may reduce aromaticity and alter toxicity profiles.

Amine-Linked Dimers

- Bis-(4-aminophenyl)methane (): A diarylmethane diamine. The absence of nitrile groups and presence of aromatic rings differentiate its reactivity (e.g., electrophilic substitution vs. nitrile hydrolysis).

- ABTS () : A bis-azine compound with sulfonic acid groups. While both contain a central amine/azine bridge, ABTS’s conjugated aromatic system enables radical-based antioxidant activity, unlike the aliphatic nitrile-amine structure of 2,2'-Azanediyldibutanenitrile.

Functional Group Reactivity

- 2,2-Dichlorovinyl Dimethyl Phosphate (): An organophosphate insecticide. Its reactivity centers on phosphate ester hydrolysis, whereas 2,2'-Azanediyldibutanenitrile’s nitrile and amine groups would prioritize nucleophilic attacks or coordination chemistry.

Hypothetical Data Table

| Property | 2,2'-Azanediyldibutanenitrile (Hypothetical) | Butanenitrile | Bis-(4-aminophenyl)methane |

|---|---|---|---|

| Molecular Formula | C₉H₁₆N₃ | C₄H₇N | C₁₃H₁₄N₂ |

| Functional Groups | Nitrile, Amine | Nitrile | Aromatic Amine |

| Boiling Point (°C) | ~250–300 (estimated) | 118–120 | 310–315 (decomposes) |

| Reactivity | Hydrolysis, Alkylation | Hydrolysis | Electrophilic substitution |

| Toxicity | Unknown | Moderate (irritant) | Carcinogenic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.